N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(19(9-1-2-10-19)17-6-4-12-24-17)20-13-14-7-8-16(23-14)15-5-3-11-22-15/h3-8,11-12H,1-2,9-10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCTMGVKCVOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopentanecarboxamide Core: Starting with cyclopentanone, the core is synthesized through a series of reactions including amide formation.
Introduction of the Thiophene Group: Thiophene can be introduced via a Grignard reaction or a Suzuki coupling reaction, where thiophene boronic acid reacts with a halogenated cyclopentanecarboxamide.
Attachment of the Bifuran Group: The bifuran moiety is often introduced through a Friedel-Crafts acylation reaction, where bifuran reacts with an acyl chloride derivative of the cyclopentanecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Optimization: Using efficient catalysts to speed up reactions and increase yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: mCPBA, H₂O₂
Reduction: Pd/C, H₂ gas
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Reduced forms of the compound with hydrogenated rings
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique electronic properties.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Polymer Science: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bifuran and thiophene groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives
- Cyclopentyl Fentanyl (): This opioid analog, N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide, shares the cyclopentanecarboxamide backbone but differs in substituents.
- Compound 32 (): (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide contains a thiophen-2-yl group linked to cyclopentanecarboxamide, similar to the target compound. The azetidine and benzamide substituents in Compound 32 enhance its antiviral activity against SARS-CoV-2 PLpro, highlighting the role of heterocycles in modulating biological efficacy .
Thiophene-Based Carboxamides
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): This analog demonstrates how thiophene carboxamides interact with biological systems.
- Thiophene-Sulfonamide Derivatives (): Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (IC50: 10.25 µM) exhibit antiproliferative activity against breast cancer cells. The thiophene moiety enhances electron delocalization, improving interaction with cellular targets. The target compound’s bifuran group may further optimize π-π stacking or hydrogen bonding .
Bifuran-Containing Compounds
- BFI-OD (): N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide, synthesized via bromination of 2,2'-bifuran, showcases the reactivity of bifuran in forming conjugated systems.
Physical Properties
- Melting Points: Cyclopentanecarboxamide derivatives in exhibit melting points ranging from 90–166°C, influenced by substituents (e.g., 1-(phenylamino)cyclopentanecarboxamide: m.p. 166°C). The target compound’s bifuran-thiophene system may lower melting points due to reduced symmetry .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis methods, and structure-activity relationships.
Structural Characteristics
The compound features a bifuran moiety and a thiophene ring, which are known to enhance the electronic properties and reactivity profiles of organic molecules. The molecular formula for this compound is , with a molecular weight of approximately 287.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.3 g/mol |
| Structural Features | Bifuran and thiophene rings |
Biological Activities
Research has indicated that compounds containing bifuran and thiophene structures exhibit a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that compounds with bifuran and thiophene moieties can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Research into related compounds has indicated that they can inhibit inflammatory pathways, making them candidates for the development of new anti-inflammatory agents.
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets in biological systems. The bifuran moiety can engage in π-stacking interactions with aromatic residues in proteins, while the thiophene ring may enhance binding affinity through hydrophobic interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Bifuran Derivatives : A study published in Medicinal Chemistry highlighted that bifuran derivatives exhibit potent inhibition against certain enzymes involved in inflammation pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
- Thiophene Compounds in Antimicrobial Research : Research has shown that thiophene-containing compounds can inhibit bacterial growth effectively. A derivative similar to this compound was tested against Staphylococcus aureus and showed promising results .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of bifuran and thiophene derivatives have revealed that modifications to these rings can significantly alter biological activity. For instance, increasing the electron density on the thiophene ring enhances antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
